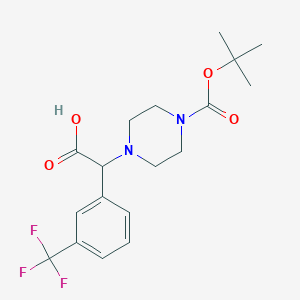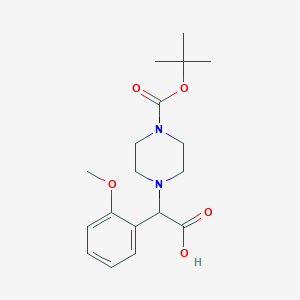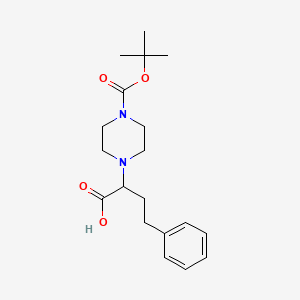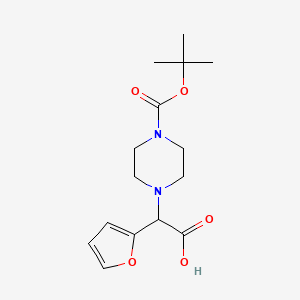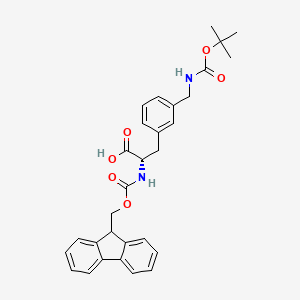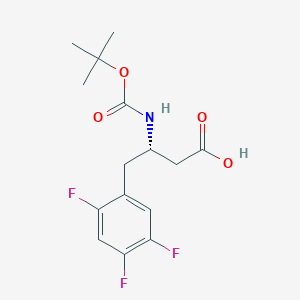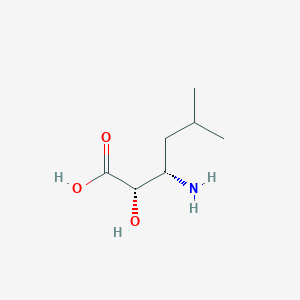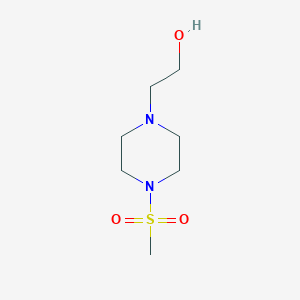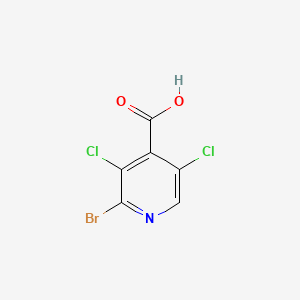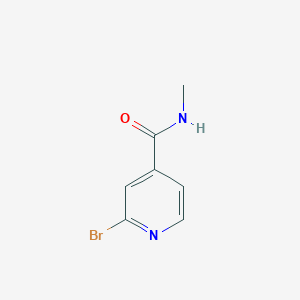
3-(4-(Benzyloxy)phenyl)propan-1-ol
Overview
Description
“3-(4-(Benzyloxy)phenyl)propan-1-ol” is a chemical compound with the molecular formula C16H18O2 . It has been used in the structure of soluble epoxide hydrolase .
Synthesis Analysis
The synthesis of “3-(4-(Benzyloxy)phenyl)propan-1-ol” can be achieved from Benzenepropanoic acid, 4-(phenylmethoxy)-, phenylmethyl ester .
Molecular Structure Analysis
The molecular structure of “3-(4-(Benzyloxy)phenyl)propan-1-ol” has been analyzed in the context of its use in the structure of soluble epoxide hydrolase .
Physical And Chemical Properties Analysis
“3-(4-(Benzyloxy)phenyl)propan-1-ol” has a molecular weight of 242.31 . Its melting point is between 58-61°C .
Scientific Research Applications
Pharmaceutical Research: Anticancer Activity
3-(4-(Benzyloxy)phenyl)propan-1-ol: has been studied for its potential anticancer properties. A novel series of derivatives containing this compound was synthesized and evaluated for their inhibitory activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervical cancer). These studies are crucial for the development of new chemotherapeutic agents .
Biochemistry: Enzyme Inhibition
This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. Inhibitors of sEH have therapeutic potential for the treatment of hypertension and inflammation. The structure of sEH in complex with 3-(4-(Benzyloxy)phenyl)propan-1-ol has been determined, providing insights into the design of more potent inhibitors .
Mechanism of Action
Target of Action
The primary target of 3-(4-(Benzyloxy)phenyl)propan-1-ol is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
3-(4-(Benzyloxy)phenyl)propan-1-ol interacts with sEH by forming hydrogen bonds with the catalytic residues of the enzyme, namely Asp335, Tyr383, and Tyr466 . This interaction inhibits the activity of sEH, thereby affecting the metabolism of EETs .
Biochemical Pathways
By inhibiting sEH, 3-(4-(Benzyloxy)phenyl)propan-1-ol affects the metabolic pathway of EETs . EETs are known to have anti-inflammatory and vasodilatory effects. Therefore, the inhibition of sEH can lead to an increase in EET levels, potentially enhancing these effects .
Pharmacokinetics
The compound’s interaction with seh suggests that it may have good bioavailability
Result of Action
The inhibition of sEH by 3-(4-(Benzyloxy)phenyl)propan-1-ol can lead to an increase in EET levels . This can potentially result in enhanced anti-inflammatory and vasodilatory effects, which may be beneficial in the treatment of conditions such as inflammation and hypertension .
Action Environment
The action of 3-(4-(Benzyloxy)phenyl)propan-1-ol can be influenced by various environmental factors. For instance, factors that affect the expression or activity of sEH could potentially influence the efficacy of this compound Additionally, factors that affect the compound’s stability, such as temperature and pH, could also play a role
properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALPKMIIYFLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377286 | |
| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Benzyloxy)phenyl)propan-1-ol | |
CAS RN |
61440-45-7 | |
| Record name | 3-[4-(Benzyloxy)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The research reveals the crystal structure of sEH in complex with 3-(4-(Benzyloxy)phenyl)propan-1-ol. [] This structural information provides valuable insights into the specific interactions between the compound and the enzyme's active site. By understanding this interaction, researchers can gain insights into the compound's potential as an sEH inhibitor and its potential downstream effects on epoxy fatty acid metabolism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



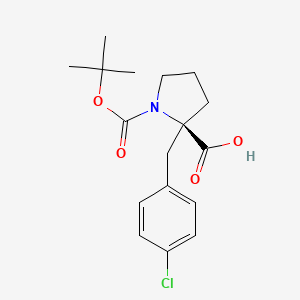

![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)

